molecular formula C12H8N4O3S B2994120 (2E)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide CAS No. 946312-78-3

(2E)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2994120
CAS No.: 946312-78-3
M. Wt: 288.28
InChI Key: NGJCFGIJSHFIAB-ONEGZZNKSA-N
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Description

(2E)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide is a complex organic compound that features a combination of oxazole, oxadiazole, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common approach is the condensation of 5-(1,2-oxazol-5-yl)-1,3,4-oxadiazole with 3-(thiophen-2-yl)prop-2-enamide under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its heterocyclic rings are often found in bioactive molecules, making it a valuable tool for drug discovery and development.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers are investigating its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (2E)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can bind to active sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide
  • (2E)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(pyridin-2-yl)prop-2-enamide

Uniqueness

Compared to similar compounds, (2E)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide stands out due to the presence of the thiophene ring, which imparts unique electronic and steric properties. These characteristics can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

(E)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O3S/c17-10(4-3-8-2-1-7-20-8)14-12-16-15-11(18-12)9-5-6-13-19-9/h1-7H,(H,14,16,17)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJCFGIJSHFIAB-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NC2=NN=C(O2)C3=CC=NO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CC=NO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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